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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Leucrose, a non-cariogenic sucrose isomer with the chemical structure a-D-glucopyranosyl-
(1 - 5)-D-fructopyranose, is gaining significant attention as a potential sugar substitute in the
food and pharmaceutical industries.[1][2] Its synthesis is efficiently achieved through enzymatic
transglycosylation from the readily available and inexpensive substrate, sucrose. This technical
guide provides a comprehensive overview of the core methodologies for the enzymatic
synthesis of leucrose, focusing on the enzymes involved, detailed experimental protocols, and
guantitative data to support process optimization.

Core Principles of Leucrose Synthesis

The enzymatic conversion of sucrose to leucrose is primarily catalyzed by a class of enzymes
known as glucansucrases (EC 2.4.1.5), which belong to the glycoside hydrolase family 70
(GH70).[3][4] These enzymes, such as dextransucrase and alternansucrase, cleave the
glycosidic bond in sucrose, forming a covalent glucosyl-enzyme intermediate.[3] This
intermediate can then transfer the glucosyl moiety to an acceptor molecule. In the synthesis of
leucrose, fructose, which is either released from sucrose or added externally, acts as the
acceptor.

The primary reaction pathway can be summarized as follows:

e Enzyme-Sucrose Binding: The glucansucrase enzyme binds to a sucrose molecule at its
active site.
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e Glycosidic Bond Cleavage: The a-1,2 glycosidic bond in sucrose is cleaved, releasing
fructose. A covalent [3-glucosyl-enzyme intermediate is formed.

e Glucosyl Transfer: The glucosyl moiety is transferred from the enzyme to the C5 hydroxyl
group of a fructose molecule (the acceptor), forming the a-1,5 glycosidic bond characteristic
of leucrose.

A competing reaction is the polymerization of the glucosyl units to form high-molecular-weight
glucans, such as dextran. The yield of leucrose versus glucan is highly dependent on reaction
conditions, particularly the concentrations of sucrose and fructose. High fructose
concentrations favor the acceptor reaction, leading to higher leucrose yields.

Key Enzymes in Leucrose Synthesis

Several microbial glucansucrases have been identified and utilized for leucrose production.
The most prominent among these are:

o Dextransucrase: Produced by various species of Leuconostoc, particularly Leuconostoc
mesenteroides. Dextransucrases primarily synthesize a-1,6 linked dextrans but are efficient
catalysts for leucrose formation in the presence of fructose.

¢ Alternansucrase: Produced by Leuconostoc mesenteroides NRRL B-1355, this enzyme
synthesizes a glucan with alternating a-1,6 and a-1,3 linkages. Alternansucrase is also
capable of producing leucrose and has been noted for its ability to further transfer glucosyl
units to leucrose, forming novel oligosaccharides.

e Sucrose Phosphorylase (EC 2.4.1.7): While not a glucansucrase, sucrose phosphorylase
can also be used in a multi-step process for synthesizing various oligosaccharides and could
potentially be adapted for leucrose synthesis, although this is less common for direct
leucrose production.

Quantitative Data on Leucrose Synthesis

The efficiency of enzymatic leucrose synthesis is influenced by several factors, including the
choice of enzyme, substrate concentrations, temperature, and pH. The following tables
summarize key quantitative data from various studies.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Enzyme Sucrose Fructose Temperat v Leucrose Referenc
Source (M) (M) ure (°C) £ Yield (%) e
Streptococ
cus mutans

0.5 1.0 30 - ~24.5
Dextransuc
rase
Streptococ
cus mutans

0.5 - - - 13.0
Dextransuc
rase
Immobilize
dL. 74 g/L
mesenteroi (product

100 g/L 400 g/L - - _
des concentrati
Dextransuc on)
rase

>100
0-(1-6)- mmoles 265-310 K
glucosyl - per 1,000 (-8 to 37 4.5-8.0 >50 (purity)
transferase I.U. of °C)
enzyme

Immobilize ~74
d (conversio

- - >40 4.0-6.5
Dextransuc n of
rase sucrose)
© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Enzyme Km (mM) kcat (s-1) Reference
Free Dextransucrase 13.1 640
Immobilized
18.1 450
Dextransucrase
Leuconostoc citreum
ABK-1 32.2+3.2 290 + 12
Alternansucrase

Experimental Protocols

This section provides a synthesized, step-by-step methodology for the enzymatic production

and purification of leucrose based on common practices reported in the literature.

Enzyme Production and Purification

Objective: To produce and purify dextransucrase from Leuconostoc mesenteroides.

Materials:

e Leuconostoc mesenteroides NRRL B-512F constitutive mutant strain

o Growth medium (e.g., sucrose-free medium for constitutive mutants)

 Ultrafiltration system

o Dextran-based affinity chromatography resin (e.g., Sephadex G-200)

» Buffer solutions (e.g., sodium acetate buffer, pH 5.2-5.5)

Protocol:

e Fermentation: Culture the Leuconostoc mesenteroides strain in a suitable fermenter with a

sucrose-free medium to produce dextransucrase. Using a constitutive mutant avoids the

presence of dextran in the culture broth, simplifying purification.
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» Cell Removal: After fermentation, remove the bacterial cells from the culture broth by
centrifugation or microfiltration.

e Enzyme Concentration: Concentrate the cell-free supernatant containing the dextransucrase
using an ultrafiltration system.

« Affinity Chromatography: Purify the concentrated enzyme solution using an affinity
chromatography column packed with a dextran-based resin like Sephadex G-200. The
dextransucrase will bind to the dextran matrix.

o Elution: Elute the bound enzyme from the column using a suitable buffer, collecting the
fractions containing dextransucrase activity.

o Activity Assay: Determine the activity of the purified enzyme. One unit of dextransucrase
activity is typically defined as the amount of enzyme that releases 1 pumol of fructose per
minute from sucrose.

Enzyme Immobilization (Optional but Recommended for
Continuous Processes)

Objective: To immobilize the purified dextransucrase for enhanced stability and reusability.
Materials:

» Purified dextransucrase

o Immobilization support (e.g., Sephadex G-200, alginate beads, amino-porous silica)

o Cross-linking agent (if required, e.g., glutaraldehyde)

Protocol:

e Support Preparation: Prepare the chosen support material according to the manufacturer's
instructions.

¢ Immobilization:
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o Affinity Immobilization: For dextran-based supports like Sephadex G-200, simply incubate
the purified enzyme with the support material to allow for affinity binding.

o Entrapment: For alginate immobilization, mix the enzyme solution with a sodium alginate
solution and extrude droplets into a calcium chloride solution to form beads, entrapping
the enzyme.

o Covalent Bonding: For supports like amino-porous silica, activate the support with
glutaraldehyde and then incubate with the enzyme solution to form covalent bonds.

e Washing: Wash the immobilized enzyme preparation thoroughly with buffer to remove any
unbound enzyme.

 Activity and Stability Assessment: Determine the activity of the immobilized enzyme and
assess its stability under various pH and temperature conditions. Immobilized
dextransucrase has shown improved stability over a pH range of 4.0 to 6.5 and at
temperatures above 40°C.

Enzymatic Synthesis of Leucrose

Objective: To synthesize leucrose from sucrose and fructose using the prepared enzyme.
Materials:

 Purified or immobilized dextransucrase

e Sucrose

e Fructose

» Reaction buffer (e.g., sodium acetate buffer, pH 5.2-5.5)

» Bioreactor (batch or continuous)

Protocol:

o Substrate Preparation: Prepare a reaction mixture containing sucrose and fructose in the
desired ratio in the reaction buffer. A high fructose-to-sucrose ratio is generally preferred to
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maximize leucrose yield. For example, a substrate mixture of 0.5 M sucrose and 1.0 M
fructose has been shown to be effective.

e Enzymatic Reaction:

o Batch Reactor: Add the purified or immobilized enzyme to the substrate solution and
incubate at a controlled temperature (e.g., 30-40°C) with gentle agitation. Monitor the
reaction progress over time (e.g., 24-120 hours) by taking samples for analysis.

o Continuous Reactor: For immobilized enzyme, pack it into a column and continuously feed
the substrate solution through the column at a controlled flow rate.

e Reaction Termination: Once the desired conversion is achieved, terminate the reaction. For
soluble enzymes, this can be done by heat inactivation (e.g., boiling for 10 minutes). For
immobilized enzymes, simply separate the enzyme from the reaction mixture.

e Product Analysis: Analyze the composition of the reaction mixture using techniques like
High-Performance Liquid Chromatography (HPLC) to determine the concentrations of
leucrose, fructose, glucose, and any remaining sucrose.

Purification of Leucrose

Objective: To purify leucrose from the final reaction mixture.

Materials:

Reaction mixture containing leucrose

Chromatography system

Cation exchange resin (e.g., polystyrene sulfonate in the calcium form)

Activated carbon (for decolorization, if necessary)
Protocol:

e Removal of Byproducts: The primary byproducts are dextrans and iso-malto-
oligosaccharides. These can be at least partially separated.
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» Chromatographic Separation: The most effective method for purifying leucrose is
chromatography using a cation exchange resin in the calcium form. This method allows for
the separation of leucrose from fructose and other oligosaccharides.

o Fructose Recycling: The separated fructose can be recycled back into the synthesis process,
improving the overall economy of the production.

o Decolorization and Concentration: If necessary, the purified leucrose solution can be treated
with activated carbon to remove any color impurities. The final solution is then concentrated
and can be crystallized or spray-dried to obtain pure leucrose powder. A purity of at least
98% can be achieved through these methods.

Visualizing the Process

To better illustrate the concepts described, the following diagrams, generated using the DOT
language, depict the enzymatic reaction pathway and a general experimental workflow.
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Caption: Enzymatic pathway for leucrose synthesis from sucrose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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